molecular formula C10H11N3O3 B1410928 [3-(2-Azidoethoxy)phenyl]acetic acid CAS No. 42058-77-5

[3-(2-Azidoethoxy)phenyl]acetic acid

Cat. No.: B1410928
CAS No.: 42058-77-5
M. Wt: 221.21 g/mol
InChI Key: YLOFYTGRJASELK-UHFFFAOYSA-N
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Description

[3-(2-Azidoethoxy)phenyl]acetic acid: is a versatile chemical compound with the molecular formula C10H11N3O3 It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Azidoethoxy)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(2-bromoethoxy)phenylacetic acid.

    Azidation Reaction: The bromo group is then substituted with an azido group using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the presence of the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azido group in [3-(2-Azidoethoxy)phenyl]acetic acid can undergo substitution reactions to form various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2) with Palladium Catalyst (Pd/C): Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amino Derivatives: Formed through reduction of the azido group.

    Triazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: [3-(2-Azidoethoxy)phenyl]acetic acid is used as a building block in the synthesis of more complex organic molecules.

    Click Chemistry: The azido group makes it a valuable reagent in click chemistry for the formation of triazoles.

Biology and Medicine

    Drug Discovery: The compound is explored for its potential in developing new pharmaceuticals due to its ability to form bioactive triazole rings.

    Bioconjugation: Used in bioconjugation techniques to attach biomolecules for various biological studies.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(2-Azidoethoxy)phenyl]acetic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These triazoles can then interact with various biological targets or materials, imparting specific properties or activities.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Bromoethoxy)phenyl]acetic acid: The precursor in the synthesis of [3-(2-Azidoethoxy)phenyl]acetic acid.

    [3-(2-Aminoethoxy)phenyl]acetic acid: The reduced form of this compound.

    [3-(2-Ethoxy)phenyl]acetic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.

Uniqueness

The presence of the azido group in this compound makes it particularly unique and valuable for applications in click chemistry and the synthesis of triazole-containing compounds. This functional group provides a versatile handle for various chemical transformations, setting it apart from its analogs.

Properties

IUPAC Name

2-[3-(2-azidoethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-13-12-4-5-16-9-3-1-2-8(6-9)7-10(14)15/h1-3,6H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFYTGRJASELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN=[N+]=[N-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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